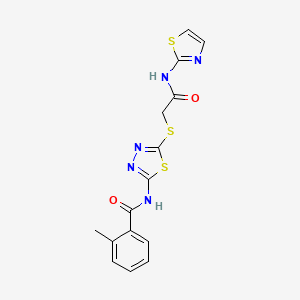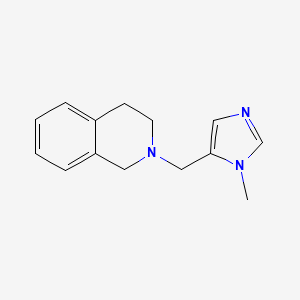
2-((1-methyl-1H-imidazol-5-yl)methyl)-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(1-Methyl-1H-imidazol-5-yl)acetic acid hydrochloride” is a compound with the empirical formula C6H9ClN2O2 and a molecular weight of 176.60 . It is a solid substance .
Molecular Structure Analysis
The SMILES string for “2-(1-Methyl-1H-imidazol-5-yl)acetic acid hydrochloride” is CN1C=NC=C1CC(O)=O.Cl . The InChI is 1S/C6H8N2O2.ClH/c1-8-4-7-3-5(8)2-6(9)10;/h3-4H,2H2,1H3,(H,9,10);1H .Physical And Chemical Properties Analysis
“2-(1-Methyl-1H-imidazol-5-yl)acetic acid hydrochloride” has a melting point of 207-208 °C . It is soluble in DMSO at 125 mg/mL (707.81 mM) . The compound is a solid and its color ranges from white to off-white .Aplicaciones Científicas De Investigación
Pharmacological Applications
Research on similar compounds has explored their potential as benzodiazepine receptor ligands , highlighting the impact of structural modifications on receptor affinity and activity. Such studies have led to the identification of derivatives with significant binding affinity and in vivo activity, contributing to the development of therapeutic candidates for conditions like senile dementia (Takada et al., 1996).
Neurochemical Research
Compounds structurally related to "2-((1-methyl-1H-imidazol-5-yl)methyl)-1,2,3,4-tetrahydroisoquinoline" have been evaluated for their alpha-adrenoceptor affinity , which is crucial for understanding their potential neurochemical implications. This research has identified selective alpha 2-adrenoceptor ligands, offering insights into receptor subtypes and their pharmacological targeting (Clark et al., 1990).
Synthetic Chemistry
The compound is relevant in synthetic chemistry, particularly in the solid-phase synthesis of tetrahydroisoquinolines and related structures. These methodologies facilitate the development of diverse chemical libraries for pharmaceutical research and other applications (Hutchins & Chapman, 1996).
Luminescence Research
Investigations into Pb(II) complexes with related compounds have demonstrated unique coordination properties leading to single-component white light luminescence. This research has implications for materials science, highlighting potential applications in lighting and display technologies (Chen et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
2-[(3-methylimidazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-16-11-15-8-14(16)10-17-7-6-12-4-2-3-5-13(12)9-17/h2-5,8,11H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLVDZDYIIMOAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(3,4-Dichlorophenyl)-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2830877.png)
![Methyl 7-amino-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2830880.png)
![[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(5-fluoropyridin-3-yl)methanone](/img/structure/B2830882.png)
![N-(1-cyanocyclopentyl)-2-[4-methoxy-2-(trifluoromethyl)anilino]acetamide](/img/structure/B2830883.png)
![N-[4-(dimethylamino)phenyl]-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)acetamide](/img/structure/B2830884.png)
![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-phenyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2830885.png)
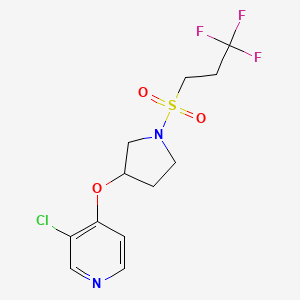
![[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2830888.png)
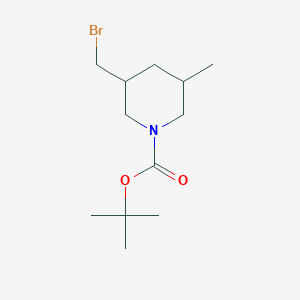
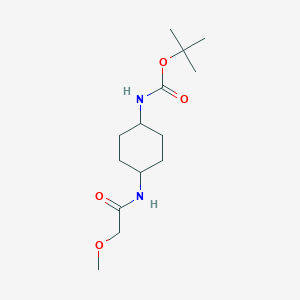
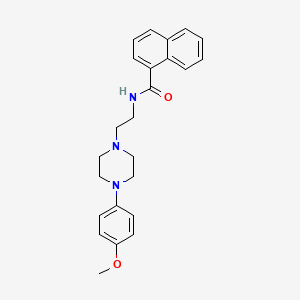

![6-[(4-methylbenzoyl)amino]-N-(3-phenylpropyl)chromane-3-carboxamide](/img/structure/B2830897.png)
